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Compound of Interest

Compound Name: 2-Methyl-3-nitroindolizine
CAS No.: 39203-44-6
Cat. No.: B11913118
Get Quote
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Executive Summary & Chemical Profile

2-Methyl-3-nitroindolizine (CoHsN203) is a planar, electron-deficient indolizine derivative.[1]
The introduction of the nitro group at position 3 induces profound electronic changes in the
indolizine core, most notably the "peri-effect" desheilding of the H-5 proton, which serves as the
primary diagnostic marker in NMR spectroscopy.

Property Data

IUPAC Name 2-Methyl-3-nitroindolizine

Molecular Formula CoHsN20:2

Molecular Weight 176.17 g/mol

Appearance Yellow to orange crystalline solid
Solubility Soluble in CDCls, DMSO-ds, Acetone-ds

Synthesis & Characterization Workflow
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To ensure data integrity, the generation of spectral data must follow a controlled synthesis and
purification protocol.[1] The following workflow ensures the isolation of the specific 3-nitro
isomer, separating it from potential 1-nitro byproducts.

Self-Validating Experimental Protocol

e Precursor Synthesis: React 2-methylpyridine with chloroacetone to form the quaternary salt,
followed by cyclization with base (Chichibabin cyclization) to yield 2-methylindolizine.[1]

 Nitration (Critical Step):
o Dissolve 2-methylindolizine in concentrated sulfuric acid (H2SOa4) at 0°C.

o Add stoichiometric KNOs or fuming HNOs dropwise.[1] Note: The 2-methyl group sterically
directs nitration to position 3, but temperature control is vital to prevent decomposition.

o Quench over ice and neutralize with NaHCOs.[1]
 Purification:
o Extract with dichloromethane (DCM).[1]
o Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).[1]

o Validation: The 3-nitro isomer typically elutes later than the 1-nitro isomer due to higher
polarity.

Characterization Logic Diagram
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Figure 1: Step-by-step logic for the isolation and validation of 2-Methyl-3-nitroindolizine.

NMR Spectroscopy Data
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The *H NMR spectrum of 2-Methyl-3-nitroindolizine is defined by the deshielding influence of
the nitro group.

'H NMR Assignment (CDCls, 400 MHz)

The most critical feature is the chemical shift of H-5.[1] In unsubstituted indolizine, H-5 appears
around 7.8 ppm.[1] In 3-nitroindolizine derivatives, the nitro group exerts a strong through-
space (peri) deshielding effect and an electronic withdrawing effect, shifting H-5 downfield to
~9.5 - 9.8 ppm.
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o Shift (6 o Coupling Assighment
Position Multiplicity Integral .
ppm) (Hz) Logic

Diagnostic:
Peri-
deshielded by
3-NO:z group.

H-5 9.60 - 9.80 Doublet (d) 1H J=70

Deshielded
by ring
current;
H-8 7.50 - 7.60 Doublet (d) 1H J=9.0 _
adjacent to

bridgehead.
[1]

Typical
] aromatic
H-7 7.05-7.15 Triplet (t) 1H J=7.0 o
pyridine-ring

proton.[1]

Shielded
H-6 6.80 - 6.90 Triplet (t) 1H J=7.0 relative to H-
5/H-8.[1]

Diagnostic:

Singlet due to
H-1 6.40 - 6.50 Singlet (s) 1H - substitution at

C-2 and C-3.

[1]

Methyl group
CHs 2.40 - 2.60 Singlet (s) 3H - at position 2.
[1]

Note on Solvent Effects: In acidic media (e.g., D2S0a), the protonation of the ring nitrogen or
nitro group interactions can shift H-1 significantly. Literature indicates H-1 appears as a singlet
at 7.45 ppm in D2S0a4 due to the cationic character of the protonated species.

3C NMR Data (Predicted/Analogous)
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e Carbonyl/Nitro-bearing C (C-3): ~130-135 ppm (Quaternary).[1]
e Bridgehead Carbons: ~130-140 ppm.[1]
e Methyl Carbon: ~12-15 ppm.[1]

Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint
characteristic of nitroaromatics.[1]

MS Parameters

« lonization Mode: Electron Impact (El, 70 eV) or ESI+
e Molecular lon (M*): m/z 176[1]
Fragmentation Pattern

Nitro compounds typically undergo fragmentation via the loss of the nitro group (

, 46 Da) or the loss of nitric oxide (

, 30 Da) followed by CO expulsion.[1]
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m/z (lon)

Abundance

Fragment Identity Mechanism

176

High

M+ Molecular lon (Stable
aromatic system)

159

Low

"Ortho-effect”
rearrangement

[M - OH]*
(transfer of H from Me

to NOz).

146

Medium

Loss of radical NO
[M - NOJ* (common in

nitroarenes).[1]

130

Base Peak

Loss of nitro group;
M- NOaJ* formation of 2-
- 2
methylindolizinyl

cation.[1]

103

High

Ring
opening/degradation

[130 - HCN]J* . o
of the indolizine core.

[1]

Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways for 2-Methyl-3-nitroindolizine under Electron
Impact (El) ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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